

A Technical Guide to H-Val-Obzl.HCl: Sourcing, Synthesis, and Cellular Significance

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Compound of Interest

Compound Name: *H-Val-Obzl.HCl*

Cat. No.: *B555167*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Valine benzyl ester hydrochloride (**H-Val-Obzl.HCl**), a critical reagent in peptide synthesis and a molecule of interest in cellular metabolism. This document details commercial suppliers and current pricing, provides a comprehensive experimental protocol for its application in dipeptide synthesis, and explores the broader context of valine-related signaling pathways.

Commercial Availability and Pricing

H-Val-Obzl.HCl is readily available from a variety of chemical suppliers. The pricing is contingent on the purity and quantity required, with significant price breaks for bulk purchases. Below is a summary of representative suppliers and their pricing for research-grade **H-Val-Obzl.HCl**. Researchers are advised to request quotes for bulk or GMP-grade material directly from the suppliers.

Supplier	Catalog Number	Quantity	Purity	Price (USD)
MyBioSource	MBS6095045	10 g	Biochemical Grade	\$515.00[1]
Chem-Impex	03444	5 g	≥ 99% (HPLC)	\$60.39
25 g	≥ 99% (HPLC)	\$199.40		
100 g	≥ 99% (HPLC)	\$549.42		
MedChemExpress	HY-W010775	10 g	>98%	\$42.00[2]
BOC Sciences	2462-34-2	Inquiry	Industrial Grade	Request Quote[3]
Kilo Biotechnology	KILO-2462-34-2	Bulk	Inquiry	Request Quote[4]

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to verify current pricing with the respective suppliers.

Core Application: Peptide Synthesis

H-Val-Obzl.HCl serves as a crucial building block in peptide synthesis. The benzyl ester (Obzl) group protects the carboxylic acid functionality of the valine residue, preventing unwanted side reactions during the coupling of amino acids. This protection is typically removed in the final stages of peptide synthesis through hydrogenolysis.

Experimental Protocol: Dipeptide Synthesis using H-Val-Obzl.HCl

This protocol outlines the general steps for the synthesis of a dipeptide (e.g., Fmoc-Ala-Val-Obzl) using **H-Val-Obzl.HCl** in a solution-phase synthesis approach.

Materials:

- **H-Val-Obzl.HCl**

- Fmoc-Ala-OH (or another N-protected amino acid)
- Coupling agent (e.g., HBTU, HATU)
- Base (e.g., Diisopropylethylamine - DIPEA)
- Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)
- Dichloromethane (DCM)
- Piperidine solution (20% in DMF) for Fmoc deprotection
- Reagents for work-up and purification (e.g., ethyl acetate, sodium bicarbonate solution, brine, anhydrous magnesium sulfate)

Procedure:

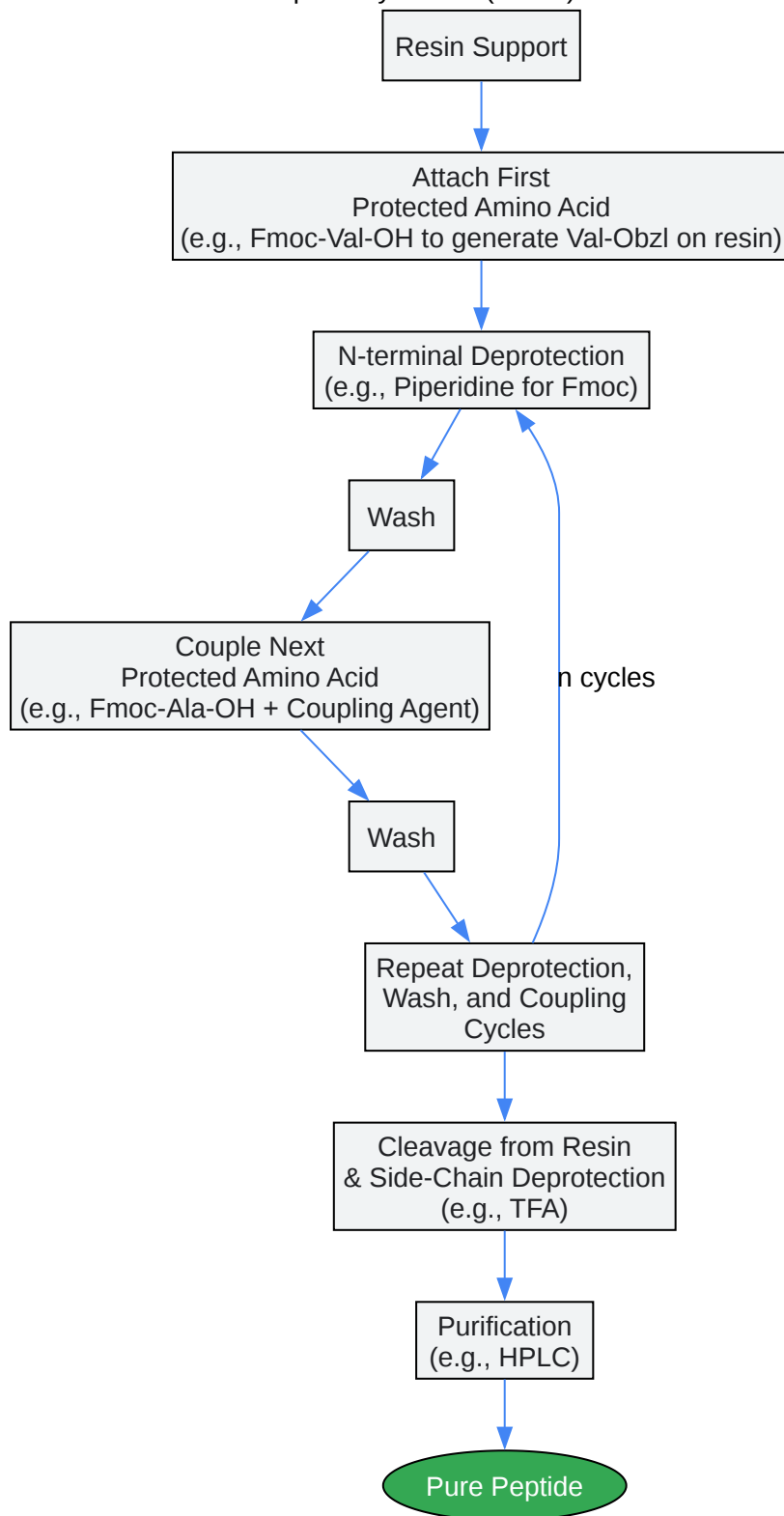
- Deprotection of the N-terminal Amino Acid (if applicable): If starting from a resin-bound amino acid, the N-terminal protecting group (e.g., Fmoc) is removed by treating the resin with a 20% solution of piperidine in DMF.
- Coupling Reaction:
 - In a reaction vessel, dissolve Fmoc-Ala-OH (1.0 equivalent) and a coupling agent such as HBTU (1.0 equivalent) in anhydrous DMF.
 - In a separate flask, suspend **H-Val-Obzl.HCl** (1.0 equivalent) in anhydrous DMF.
 - To the **H-Val-Obzl.HCl** suspension, add DIPEA (2.0 equivalents) to neutralize the hydrochloride and liberate the free amine.
 - Add the activated Fmoc-Ala-OH solution to the **H-Val-Obzl.HCl** solution.
 - Stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Work-up and Purification:

- Upon completion, the reaction mixture is typically diluted with ethyl acetate and washed successively with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated sodium bicarbonate solution), and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude dipeptide is then purified using an appropriate method, such as flash column chromatography on silica gel.
- Final Deprotection (Cleavage from Resin and/or Side-Chain Deprotection):
 - The benzyl ester protecting group on the C-terminus of valine is typically removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or by treatment with a strong acid like trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions.

Peptide Synthesis Workflow

The following diagram illustrates a typical workflow for solid-phase peptide synthesis (SPPS), a common methodology where **H-Val-Obzl.HCl** would be incorporated.

Solid-Phase Peptide Synthesis (SPPS) Workflow

[Click to download full resolution via product page](#)*Solid-Phase Peptide Synthesis (SPPS) Workflow.*

Cellular Context: Valine and BCAA Signaling

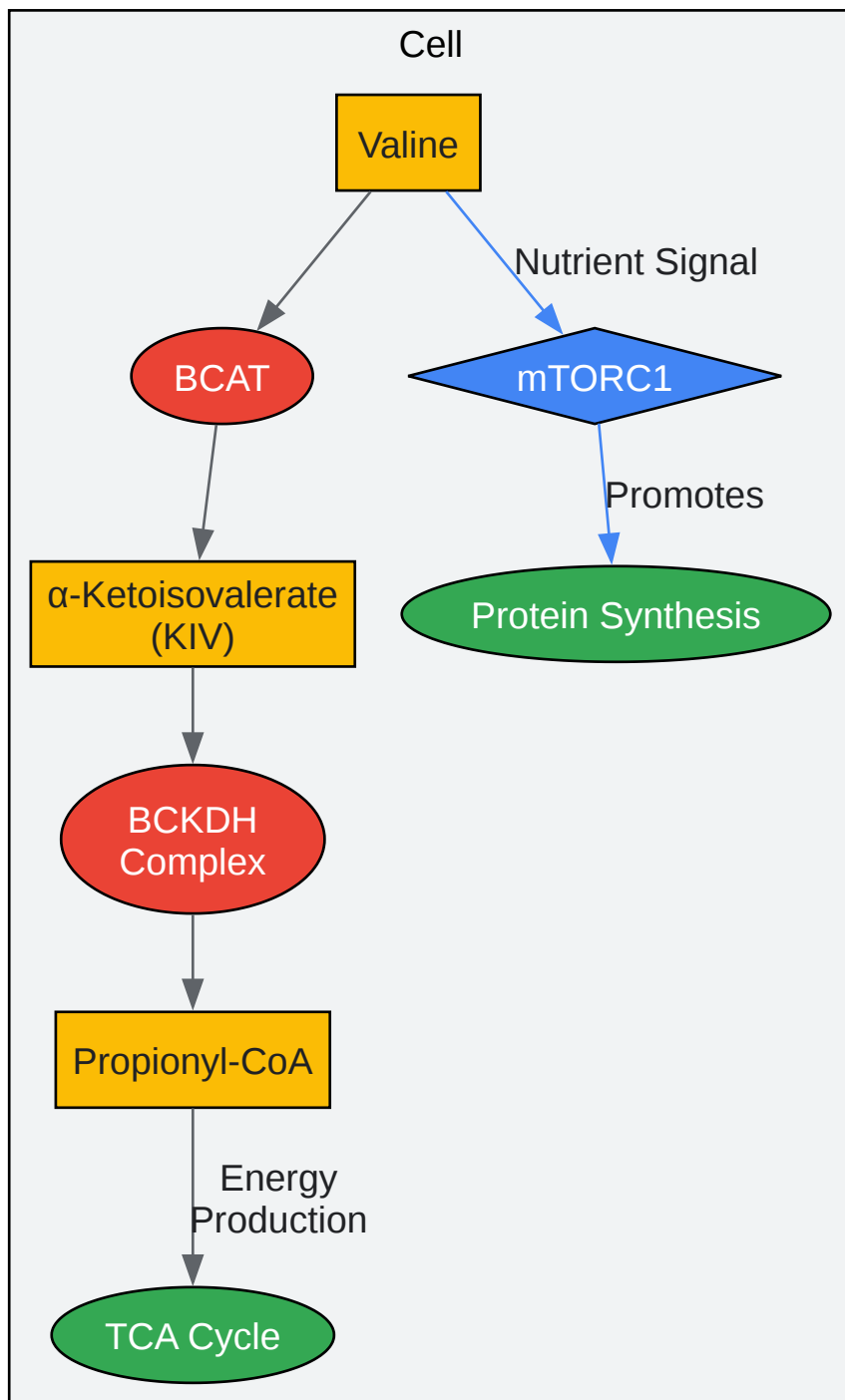
While **H-Val-Obzl.HCl** is primarily a synthetic reagent, the valine it carries is an essential branched-chain amino acid (BCAA) with significant roles in cellular signaling, particularly in regulating protein synthesis and metabolism.^[5] Valine, along with leucine and isoleucine, acts as a nutrient signal that influences key cellular pathways.

One of the most critical pathways regulated by BCAAs is the mTOR (mechanistic Target of Rapamycin) signaling pathway.^[6] This pathway is a central regulator of cell growth, proliferation, and metabolism.^[6] Leucine is the most potent activator of mTORC1 (mTOR complex 1), but valine also contributes to the BCAA pool that signals nutrient availability to this complex.^[5]

Valine Metabolism and mTOR Signaling Pathway

The diagram below illustrates a simplified overview of the valine catabolism pathway and its connection to the mTOR signaling cascade, which promotes protein synthesis.

Valine Metabolism and mTOR Signaling Pathway

[Click to download full resolution via product page](#)*Valine Metabolism and mTOR Signaling Pathway.*

In summary, **H-Val-Obzl.HCl** is an indispensable tool for chemical biologists and drug discovery scientists engaged in peptide synthesis. A thorough understanding of its commercial availability, proper handling in synthetic protocols, and the biological significance of the valine residue it provides, enables researchers to effectively utilize this compound in their endeavors to create novel peptides for therapeutic and research applications.

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